4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 899942-99-5
Cat. No.: VC4593572
Molecular Formula: C17H21N3O5
Molecular Weight: 347.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899942-99-5 |
|---|---|
| Molecular Formula | C17H21N3O5 |
| Molecular Weight | 347.371 |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C17H21N3O5/c1-23-7-6-20-9-11-14(16(20)21)15(19-17(22)18-11)10-4-5-12(24-2)13(8-10)25-3/h4-5,8,15H,6-7,9H2,1-3H3,(H2,18,19,22) |
| Standard InChI Key | LILPKCGQPZOBDC-UHFFFAOYSA-N |
| SMILES | COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis of Pyrrolopyrimidines
Pyrrolopyrimidines can be synthesized through various methods, often involving the condensation of appropriate precursors. For example, the synthesis of pyrrolopyrimidines typically involves the reaction of α-halomethylbenzylketones with 2,6-diaminopyrimidine derivatives, as reported in the synthesis of 6-(2,4-dichlorophenyl)methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . This method can be adapted to produce different derivatives by varying the substituents on the starting materials.
Biological Activities of Pyrrolopyrimidines
Pyrrolopyrimidines have been explored for their potential biological activities, including:
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Anticancer Activity: Some pyrrolopyrimidines have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in tumor angiogenesis .
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Anti-inflammatory Activity: Pyrrolopyrimidines may exhibit anti-inflammatory properties, although specific studies on this compound are not available.
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Antimicrobial Activity: While not extensively studied for this compound, pyrrolopyrimidines can exhibit antimicrobial effects depending on their structure.
Structural Characteristics
The structure of 4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione includes a pyrrolopyrimidine core with a 3,4-dimethoxyphenyl group at the 4-position and a 2-methoxyethyl group at the 6-position. This structure suggests potential for diverse biological interactions due to the presence of methoxy groups, which can influence solubility and binding affinity.
Data Table: Comparison of Related Compounds
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